4-Bromo-2-methoxy-6-methylphenol

Description

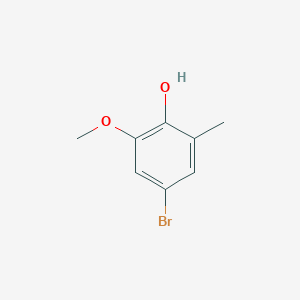

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZGMKGTJRTCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460185 | |

| Record name | 4-bromo-2-methoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86232-54-4 | |

| Record name | 4-bromo-2-methoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-2-methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-methoxy-6-methylphenol, a valuable substituted phenol derivative for various applications in pharmaceutical and chemical research. Due to the limited availability of a direct published synthetic protocol for this specific molecule, this guide presents a proposed synthetic pathway based on established principles of electrophilic aromatic substitution and analogous reactions reported for similar phenolic compounds.

Introduction

This compound is an aromatic organic compound featuring a phenol ring substituted with a bromine atom, a methoxy group, and a methyl group. Its chemical structure (Figure 1) suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the reactive bromine atom and the phenol functionality allows for a variety of subsequent chemical transformations.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Synthesis Pathway

The most logical and established method for the synthesis of this compound is through the electrophilic aromatic substitution of the precursor, 2-methoxy-6-methylphenol. The hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups are all ortho-, para-directing activators. In the starting material, the position para to the strongly activating hydroxyl group (the 4-position) is sterically unhindered and electronically favorable for electrophilic attack. Therefore, regioselective bromination is expected to occur at this position.

Two common brominating agents for this type of transformation are elemental bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are two proposed experimental protocols for the synthesis of this compound based on analogous reactions. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred for its milder reaction conditions and higher selectivity, which can minimize the formation of polybrominated byproducts.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| 2-methoxy-6-methylphenol | C₈H₁₀O₂ | 138.16 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | Quenching Agent |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

| Silica gel | SiO₂ | 60.08 | Stationary Phase for Chromatography |

| Hexane | C₆H₁₄ | 86.18 | Eluent for Chromatography |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Eluent for Chromatography |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-6-methylphenol (1.0 eq) in dichloromethane.

-

Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Bromination using Elemental Bromine (Br₂)

This is a more traditional method but may require more careful control to avoid over-bromination.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| 2-methoxy-6-methylphenol | C₈H₁₀O₂ | 138.16 | Starting Material |

| Bromine (Br₂) | Br₂ | 159.81 | Brominating Agent |

| Carbon tetrachloride (CCl₄) or Acetic Acid (CH₃COOH) | CCl₄ / CH₃COOH | 153.82 / 60.05 | Solvent |

| Sodium bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | Quenching Agent |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

Procedure:

-

Reaction Setup: Dissolve 2-methoxy-6-methylphenol (1.0 eq) in carbon tetrachloride or glacial acetic acid in a three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a condenser.

-

Addition of Bromine: Cool the solution to 0-5 °C. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise from the dropping funnel. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: If using carbon tetrachloride, separate the organic layer. If using acetic acid, extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography as described in Protocol 1.

Data Presentation

As this guide presents a proposed synthesis, experimental data from the literature for this specific reaction is unavailable. The following table provides expected physicochemical properties of the product. Researchers should characterize the synthesized product using standard analytical techniques (NMR, MS, IR) to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 86232-54-4 |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Expected to be a solid or oil |

| Purity (commercial) | Typically ≥95% |

Logical Workflow Diagram

The overall process for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Safety Considerations

-

Both bromine and N-bromosuccinimide are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Halogenated solvents such as dichloromethane and carbon tetrachloride are hazardous. Use with adequate ventilation and avoid inhalation or skin contact.

-

The bromination reaction can be exothermic. Maintain proper temperature control, especially during the addition of the brominating agent.

This guide provides a robust framework for the successful synthesis of this compound. The proposed protocols, based on established chemical principles, offer a solid starting point for laboratory preparation of this valuable compound. As with any chemical synthesis, careful execution and optimization are key to achieving high yields and purity.

4-bromo-2-methoxy-6-methylphenol CAS 86232-54-4

An In-Depth Technical Guide to 4-bromo-2-methoxy-6-methylphenol (CAS 86232-54-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects and synthesis of this compound is limited in publicly available scientific literature. The information presented herein is substantially based on data from structurally analogous compounds to provide a predictive context for its potential properties and applications. All experimental protocols and discussions of signaling pathways should be interpreted as illustrative guides for the potential evaluation of this compound.

Core Compound Information

This compound is an organic compound characterized by a phenol ring substituted with bromo, methoxy, and methyl groups.[1] Its structure suggests potential for a range of biological activities and applications as a chemical intermediate.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86232-54-4 | [1][3][4][5] |

| Molecular Formula | C₈H₉BrO₂ | [1][4][5] |

| Molecular Weight | 217.06 g/mol | [1][3][4] |

| Appearance | Reported as both liquid and powder/crystalline solid | [1][5] |

| Purity | Commercially available in purities of ≥95% and 97% | [1][4] |

| Storage | Recommended to be sealed in a dry environment at 2-8°C or room temperature | [3][4] |

| SMILES Code | OC1=C(C)C=C(Br)C=C1OC | [3] |

Potential Biological Activities and Quantitative Data from Structurally Related Compounds

Due to the scarcity of direct quantitative data for this compound, this section presents data from structurally related bromophenols and methoxyphenols. This information provides a comparative context for its potential biological activities. The phenolic hydroxyl group is a key feature suggesting potential antioxidant activity, while the bromine atom can enhance antimicrobial and cytotoxic effects.[2]

Antioxidant Activity

The phenolic moiety suggests potential for radical scavenging.[2]

Table 2: Radical Scavenging Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC₅₀ Value (µM) | Reference |

| Eugenol (4-allyl-2-methoxyphenol) | DPPH | 750 | [2] |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | >10,000 | [2] |

Cytotoxic Activity

Bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[2]

Table 3: Cytotoxic Activity of Structurally Related Bromophenols

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Inhibited viability | [6] |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated derivatives) | MCF7 (Breast adenocarcinoma) | Sub-micromolar to nanomolar | [7] |

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2-methoxy-6-methylphenol.

Materials:

-

2-methoxy-6-methylphenol

-

Bromine (Br₂)

-

A suitable solvent (e.g., chloroform, carbon disulfide, or glacial acetic acid)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-6-methylphenol in the chosen solvent.

-

Cool the flask to 0-5°C using an ice bath.[5]

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5°C.[5]

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2 hours) to ensure completion.

-

Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution).

-

Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

DOT Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for structurally similar phenolic compounds to assess antioxidant activity.[2]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, leading to a color change from purple to yellow, which is quantified spectrophotometrically.[2]

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in methanol)

-

Ascorbic acid or Trolox (positive control)

-

Methanol (spectrophotometric grade)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Hypothesized Biological Signaling Pathway

While no specific signaling pathways have been elucidated for this compound, the antioxidant and anticancer activities observed in related bromophenols suggest potential interactions with pathways regulating oxidative stress and apoptosis.[6][8] For instance, some bromophenol derivatives have been shown to modulate the expression of TrxR1 and HO-1, which are involved in the cellular antioxidant response, and to induce apoptosis in cancer cells.[6][8]

DOT Diagram: Hypothesized Signaling Pathway

Caption: Hypothesized biological activity pathways for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 4-bromo-2-methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-2-methoxy-6-methylphenol, a substituted phenol with the CAS number 86232-54-4, represents a unique chemical scaffold with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, alongside a discussion of its potential synthetic routes and analytical methodologies. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document outlines generalized protocols and workflows relevant to its structural class. Notably, its classification as a "protein degrader building block" suggests its potential utility in the rapidly advancing field of targeted protein degradation.

Core Physical and Chemical Properties

Precise experimental values for several physical properties of this compound are not widely reported. The available data, primarily from chemical suppliers, is summarized below. It is characterized as an organic compound with a phenolic structure featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring.[1]

| Property | Value | Source |

| CAS Number | 86232-54-4 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | Solid or crystalline substance; also described as a liquid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in organic solvents (inferred) | [1] |

Note: There is conflicting information regarding the physical state of this compound, with some sources listing it as a liquid and others as a solid. This may be dependent on the purity and specific crystalline form.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route could start from 2-methoxy-6-methylphenol, followed by electrophilic bromination. The directing effects of the hydroxyl and methoxy groups would likely favor bromination at the para position to the hydroxyl group.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Characterization

While specific spectral data for this compound is not widely published, the following outlines a general workflow for its structural characterization.

Caption: General analytical workflow for structural characterization.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can be deprotonated to form a phenoxide ion, which is a strong nucleophile.

-

Aryl Bromide: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate for building more complex molecules.[1]

-

Aromatic Ring: The electron-donating hydroxyl and methoxy groups activate the ring towards further electrophilic aromatic substitution, while the methyl group provides some steric hindrance.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the biological activity and involvement in signaling pathways for this compound in the reviewed literature.

However, its designation by some chemical suppliers as a "protein degrader building block" is significant. This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other small molecules designed to induce the degradation of specific proteins.

Conceptual Role in Targeted Protein Degradation

In the context of a PROTAC, a molecule like this compound could serve as a fragment for binding to a target protein of interest or as a part of the linker connecting the target-binding moiety to an E3 ligase-recruiting moiety.

Caption: Conceptual diagram of a PROTAC's mechanism of action.

Conclusion

This compound is a chemical compound with established structural features but limited publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activity. Its potential as a building block in the synthesis of protein degraders presents an exciting avenue for future research in drug discovery. Further studies are required to fully elucidate its chemical behavior, optimize its synthesis, and explore its therapeutic potential. Researchers working with this compound should rely on general principles of organic chemistry for its synthesis and handling, and perform thorough in-house characterization.

References

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-2-methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-bromo-2-methoxy-6-methylphenol, a substituted phenol of interest in medicinal chemistry and organic synthesis. This document details the key identifiers, predicted spectroscopic data, a plausible synthetic pathway, and potential biological activities based on structurally related compounds.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its core structure consists of a phenol ring substituted with a bromine atom, a methoxy group, and a methyl group.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 86232-54-4 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1O)OC)Br | N/A |

| Physical Description | Solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | N/A |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | Singlet | 1H | Ar-H |

| ~ 6.8 - 7.1 | Singlet | 1H | Ar-H |

| ~ 5.5 - 6.0 | Singlet (broad) | 1H | -OH |

| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ |

| ~ 2.2 - 2.3 | Singlet | 3H | -CH₃ |

Note: The chemical shifts of the aromatic protons are estimations and their exact positions will depend on the solvent used and the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-OH |

| ~ 143 - 148 | C-OCH₃ |

| ~ 125 - 130 | C-CH₃ |

| ~ 115 - 125 | Ar-C |

| ~ 110 - 120 | Ar-C |

| ~ 110 - 115 | C-Br |

| ~ 55 - 60 | -OCH₃ |

| ~ 15 - 20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the hydroxyl, methoxy, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad) | O-H stretch (hydroxyl) |

| 2850 - 3000 | C-H stretch (aromatic and methyl) |

| 1580 - 1620 | C=C stretch (aromatic ring) |

| 1200 - 1300 | C-O stretch (aryl ether) |

| 1000 - 1100 | C-O stretch (phenol) |

| 500 - 600 | C-Br stretch |

Mass Spectrometry (Predicted)

Mass spectrometry (MS) will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected for the molecular ion and bromine-containing fragments.

| m/z | Assignment |

| 216/218 | [M]⁺ (Molecular ion) |

| 201/203 | [M - CH₃]⁺ |

| 173/175 | [M - CH₃ - CO]⁺ |

| 137 | [M - Br]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic bromination of 2-methoxy-6-methylphenol. The hydroxyl and methoxy groups are ortho, para-directing, and the methyl group is also an activating ortho, para-director. The para position to the hydroxyl group is the most likely site for bromination due to steric hindrance at the ortho positions.

Materials:

-

2-methoxy-6-methylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-methoxy-6-methylphenol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of the sample on a salt plate (e.g., NaCl) or as a KBr pellet using an FTIR spectrometer.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited. However, the biological activities of structurally related bromophenol and methoxyphenol derivatives have been reported, suggesting potential areas of investigation for the title compound. These activities include anticancer, anti-inflammatory, and antioxidant properties.[2][3][4]

Hypothesized Signaling Pathway Modulation

Based on studies of similar phenolic compounds, this compound may modulate key cellular signaling pathways implicated in disease.

NF-κB Signaling Pathway: Many phenolic compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival. Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes including inflammation, proliferation, and apoptosis. Phenolic compounds have been shown to modulate MAPK signaling.

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Evaluation of Biological Activity

Workflow for Biological Evaluation:

Caption: Experimental workflow for the biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical and potential biological characteristics of this compound. The predicted spectroscopic data and the proposed synthetic route offer a solid starting point for researchers working on the synthesis and characterization of this compound. Furthermore, the exploration of potential biological activities and associated signaling pathways, based on structurally similar molecules, highlights promising avenues for future investigation in the field of drug discovery and development. The detailed experimental protocols provide a practical framework for the synthesis and evaluation of this and related phenolic compounds.

References

Spectroscopic Data for 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data for 4-bromo-2-methoxy-6-methylphenol have not yielded specific results in the public domain. This guide, therefore, presents a summary of available data for the closely related compound, 4-bromo-2-methoxyphenol , to provide an illustrative example of the expected spectroscopic behavior. All data and protocols herein pertain to 4-bromo-2-methoxyphenol unless otherwise stated.

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-bromo-2-methoxyphenol, a key intermediate in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines key experimental protocols for its spectroscopic analysis, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation

The following sections summarize the key spectroscopic data for 4-bromo-2-methoxyphenol in a structured format for easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.00-6.97 | m | 2H | - | Ar-H |

| 6.80 | d | 1H | 8.24 | Ar-H |

| 5.51 | s | 1H | - | -OH |

| 3.88 | s | 3H | - | -OCH₃ |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

| Chemical Shift (δ) ppm | Assignment |

| 147.23 | C-O (Phenolic) |

| 144.91 | C-O (Methoxy) |

| 124.19 | Ar-C |

| 115.75 | Ar-C |

| 114.18 | Ar-C |

| 111.57 | C-Br |

| 56.16 | -OCH₃ |

| Solvent: CDCl₃, Instrument Frequency: 100 MHz[1][2] |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 4-bromo-2-methoxyphenol

| m/z | Interpretation |

| 204 | [M+2]⁺ Molecular ion peak (with ⁸¹Br) |

| 202 | [M]⁺ Molecular ion peak (with ⁷⁹Br) |

| 187 | [M-CH₃]⁺ |

| Ionization Mode: Electron Ionization (EI)[2][3] |

Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared (IR) Absorption Regions for 4-bromo-2-methoxyphenol

| Wavenumber (cm⁻¹) | Functional Group |

| 3550-3200 | O-H stretch (Phenolic) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2950-2850 | C-H stretch (Methyl) |

| 1600-1450 | C=C stretch (Aromatic) |

| 1250-1000 | C-O stretch (Aryl ether and Phenol) |

| 700-500 | C-Br stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-methoxyphenol in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.[2]

-

GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column for the separation of the compound. Operate the mass spectrometer in electron ionization (EI) mode at a standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).[2][3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method can be employed. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).[2]

-

Spectrum Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a substituted phenol like 4-bromo-2-methoxyphenol.

Caption: A generalized workflow for the synthesis, preparation, and spectroscopic analysis of a substituted phenol.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-2-methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-bromo-2-methoxy-6-methylphenol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds and established principles of nuclear magnetic resonance spectroscopy to offer a robust interpretation. This document is intended to support research and development activities where the characterization of this molecule is of interest.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons in related phenol derivatives. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 6.95 | Doublet (d) | 2.5 | 1H |

| H-5 | 6.85 | Doublet (d) | 2.5 | 1H |

| -OH | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |

| -OCH₃ | 3.88 | Singlet (s) | - | 3H |

| -CH₃ | 2.25 | Singlet (s) | - | 3H |

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of a ¹H NMR spectrum of a substituted phenol like this compound.

Sample Preparation:

-

Approximately 5-10 mg of the sample (this compound) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

A small amount of an internal standard, usually tetramethylsilane (TMS), is added to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is used for data acquisition.

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically employed.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 (to achieve an adequate signal-to-noise ratio)

-

Relaxation Delay (D1): 1-5 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 10-15 ppm

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

-

Peak picking is done to identify the chemical shift of each signal.

Visualization of Proton Environments and Couplings

The following diagram illustrates the distinct proton environments in this compound and the key couplings that determine the appearance of the ¹H NMR spectrum.

An In-Depth Technical Guide to the 13C NMR Analysis of 4-bromo-2-methoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-bromo-2-methoxy-6-methylphenol, a substituted phenolic compound of interest in various fields of chemical and pharmaceutical research. This document outlines the predicted 13C NMR chemical shifts, a detailed experimental protocol for spectral acquisition, and a logical visualization of substituent effects on the carbon skeleton.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), methoxy (-OCH3), methyl (-CH3), and bromo (-Br) substituents on the aromatic ring. Based on the analysis of structurally similar compounds, the predicted 13C NMR chemical shifts are summarized in Table 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |

| C1 | 145 - 150 | Singlet | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C2 | 148 - 153 | Singlet | Carbon bearing the methoxy group, strongly deshielded by oxygen. |

| C3 | 115 - 120 | Doublet | Aromatic CH, shielded by ortho hydroxyl and methoxy groups. |

| C4 | 110 - 115 | Singlet | Carbon bearing the bromine atom, subject to the heavy-atom effect. |

| C5 | 125 - 130 | Doublet | Aromatic CH, influenced by para bromine and ortho methyl groups. |

| C6 | 128 - 133 | Singlet | Carbon bearing the methyl group. |

| -OCH3 | 55 - 60 | Quartet | Methoxy carbon, typical range. |

| -CH3 | 15 - 20 | Quartet | Methyl carbon, typical range for an aromatic methyl group. |

| Table 1. Predicted 13C NMR Chemical Shifts for this compound. |

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6, (CD3)2CO; or Dimethyl sulfoxide-d6, DMSO-d6).

-

The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals. CDCl3 is a common choice for many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is from 1024 to 4096 scans, depending on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Perform baseline correction to ensure a flat baseline.

Logical Relationships in 13C NMR Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are determined by the interplay of the electronic effects of the various substituents. The following diagram illustrates the expected influence of each substituent on the electron density and, consequently, the 13C chemical shifts of the aromatic carbons.

Caption: Logical flow of substituent effects on predicted 13C NMR chemical shifts.

This guide serves as a foundational resource for the 13C NMR analysis of this compound. The provided predicted data and experimental protocol will aid researchers in the efficient and accurate characterization of this molecule and its derivatives. The visualization of substituent effects offers a clear rationale for the expected spectral features.

Mass Spectrometry of 4-bromo-2-methoxy-6-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-2-methoxy-6-methylphenol, a substituted phenolic compound of interest in various fields of chemical research. This document outlines the predicted fragmentation patterns, key mass spectral data, and detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectral Data

The mass spectral characteristics of this compound can be predicted based on the analysis of its constitutional isomers and related brominated phenolic compounds. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

The primary fragmentation pathways are expected to involve the loss of a methyl group from the methoxy substituent, followed by the elimination of a carbon monoxide molecule. Cleavage of the C-Br bond and fragmentation of the aromatic ring are also anticipated.

A summary of the predicted key quantitative data for the mass spectrum of this compound is presented in the table below. This data is inferred from the analysis of the closely related isomer, 4-bromo-2-methoxy-5-methylphenol.

| Predicted Fragment | m/z (79Br) | m/z (81Br) | Predicted Relative Intensity | Interpretation |

| [M]+• | 216 | 218 | Moderate | Molecular Ion |

| [M-CH3]+ | 201 | 203 | High | Loss of a methyl radical from the methoxy group |

| [M-CH3-CO]+ | 173 | 175 | Moderate | Subsequent loss of carbon monoxide |

| [M-Br]+ | 137 | - | Low | Loss of a bromine radical |

| [C6H4O]+• | 92 | - | Low | Ring fragmentation |

Experimental Protocols

A standard method for the analysis of this compound is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI).

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol, acetone, or dichloromethane.

-

Dilution: If necessary, dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Internal Standard (Optional): For quantitative analysis, a suitable internal standard may be added to the sample solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Predicted Fragmentation Pathway

The electron ionization of this compound is expected to induce specific fragmentation pathways that are crucial for its structural elucidation. The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

The logical flow for the mass spectrometric analysis of this compound, from sample handling to data interpretation, is depicted in the workflow diagram below.

Caption: Workflow for the GC-MS analysis of this compound.

Technical Guide: Solubility of 4-bromo-2-methoxy-6-methylphenol in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility of Substituted Phenols

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. Phenolic compounds, in particular, exhibit a wide range of solubilities dictated by the interplay of the hydrophilic hydroxyl group and the hydrophobic aromatic ring. Substituents on the phenol ring, such as halogens, alkyl, and alkoxy groups, further modify these properties through electronic and steric effects.

4-bromo-2-methoxy-6-methylphenol is a substituted phenol whose solubility is determined by the following structural features:

-

Phenolic Hydroxyl (-OH) Group: Capable of forming hydrogen bonds, enhancing solubility in polar, protic solvents.

-

Aromatic Ring: A nonpolar moiety that contributes to solubility in nonpolar organic solvents.

-

Bromo (-Br) Group: Increases molecular weight and polarizability, which can affect solubility.

-

Methoxy (-OCH₃) Group: A polar ether group that can act as a hydrogen bond acceptor.

-

Methyl (-CH₃) Group: A nonpolar alkyl group that increases hydrophobicity.

Predicting the precise solubility of this compound requires experimental determination. This guide outlines the established methodologies for such a task.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the functionalities present in this compound, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents. The phenolic hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and methoxy groups can act as hydrogen bond acceptors, facilitating strong interactions with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): Good solubility is also anticipated in these solvents. The overall polarity of the molecule will allow for favorable dipole-dipole interactions with the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in nonpolar solvents. While the aromatic ring and methyl group contribute to some nonpolar character, the polar hydroxyl and methoxy groups will limit solubility in highly nonpolar media.

-

Ethers (e.g., Diethyl Ether): Moderate to good solubility is likely, as the ether solvent can interact with the polar parts of the molecule while also being compatible with the nonpolar aromatic ring.

Comparative Solubility Data of Structurally Related Phenols

While specific data for this compound is unavailable, the following table summarizes the solubility of related phenolic compounds to provide a comparative context.

| Compound Name | Molecular Formula | Water Solubility | Organic Solvent Solubility | Reference |

| Phenol | C₆H₅OH | Sparingly soluble (8.3 g/100 mL at 20 °C) | Soluble in most organic solvents like ethanol, methanol, diethyl ether, acetone, chloroform.[1][2][3] | [1][2][3] |

| 4-Bromophenol | C₆H₅BrO | Data not specified | Freely soluble in alcohol, chloroform, ether, glacial acetic acid. | [4] |

| 4-Bromo-2-methylphenol | C₇H₇BrO | Slightly soluble. | Data not specified | [5] |

| 2-Bromo-6-methoxyphenol | C₇H₇BrO₂ | Slightly soluble. | Data not specified | [6] |

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a solid in a solvent is the Shake-Flask Method coupled with gravimetric or spectroscopic analysis.[6][7][8] This method ensures that the solution reaches equilibrium with the solid phase, providing a reliable measure of saturation solubility.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for spectroscopic analysis

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration remains constant.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved. The mass of the solute and the mass of the solvent can then be calculated.[9][10][11]

-

Spectroscopic Method (UV-Vis or HPLC): Dilute the filtered saturated solution with a known volume of the same solvent. Measure the absorbance or peak area and determine the concentration using a previously established calibration curve for this compound in that solvent.

-

Data Calculation

Solubility can be expressed in various units, such as:

-

Mass fraction (w/w): (mass of solute) / (mass of solute + mass of solvent)

-

Grams per 100 mL of solvent ( g/100 mL): (mass of solute in g) / (volume of solvent in mL) * 100

-

Molarity (mol/L): (moles of solute) / (liters of solution)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its experimental determination. By employing the standardized shake-flask method, researchers can obtain reliable and reproducible solubility data. The predicted solubility profile, based on the compound's functional groups, and the comparative data from related phenols offer a strong starting point for solvent selection and experimental design. This information is crucial for the effective use of this compound in research and development.

References

- 1. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

Stability and Storage of 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-methoxy-6-methylphenol. Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, as degradation can impact experimental outcomes and the safety and efficacy of potential therapeutic agents. This document outlines the factors that influence the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Stability Profile

This compound is a solid at room temperature and is generally stable when stored under appropriate conditions. However, as a substituted phenol, it is susceptible to degradation under certain environmental stresses. The primary factors that can compromise its stability are exposure to light, heat, oxygen, and certain pH conditions. Phenolic compounds are known to be prone to oxidation, which can be accelerated by these factors.

Recommended Storage Conditions:

To maintain the integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |

| Light | Protect from light. Store in an amber or opaque container. |

| Atmosphere | For optimal stability, especially for long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

| Container | Keep in a tightly sealed container to prevent moisture ingress and oxidation. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and certain metal ions that can catalyze oxidation. |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following sections outline typical conditions for forced degradation studies of phenolic compounds like this compound.

Illustrative Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide illustrative data based on the expected degradation patterns for structurally similar brominated phenols. This data is intended to serve as a guide for designing stability studies.

Table 1: Illustrative Degradation of this compound under Hydrolytic Stress

| Condition | Time (hours) | Estimated % Degradation |

| 0.1 M HCl (60 °C) | 24 | < 5% |

| 0.1 M NaOH (Room Temp) | 24 | 10-15% |

| 0.1 M NaOH (60 °C) | 8 | 25-35% |

Table 2: Illustrative Degradation of this compound under Oxidative and Thermal Stress

| Condition | Time (hours) | Estimated % Degradation |

| 3% H₂O₂ (Room Temp) | 24 | 15-25% |

| Solid State (80 °C) | 48 | 5-10% |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for identifying and characterizing degradation products.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This is often a primary degradation pathway for phenols and can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Demethylation: The methoxy group (-OCH₃) could be cleaved under harsh acidic or enzymatic conditions, resulting in the formation of a catechol-like derivative.

-

Debromination: The carbon-bromine bond may be cleaved under certain reductive or high-energy conditions, such as photolysis.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed methodologies are essential for conducting reliable stability studies. The following are representative protocols for assessing the stability of this compound under various stress conditions.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature. Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at appropriate time intervals.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C. At various time points, dissolve a portion of the heat-stressed sample in the initial solvent for analysis.

-

Photolytic Degradation: Expose a solution of the compound to a suitable light source (e.g., UV lamp).

-

Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of the compound.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at an appropriate wavelength (e.g., determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the quality and reliability of their work. The provided protocols for forced degradation studies and HPLC analysis offer a framework for a thorough stability assessment of this compound. While specific quantitative data is limited, the general principles of phenolic compound stability provide a strong basis for predicting and managing the stability of this compound.

Potential Biological Activity of 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

Subject: In-depth Technical Guide on the Potential Biological Activities of 4-bromo-2-methoxy-6-methylphenol

Disclaimer: Comprehensive biological studies specifically targeting this compound are not extensively documented in publicly available literature. This guide infers its potential biological activities based on data from the structurally related parent compound, 4-bromo-2-methoxyphenol (4-bromoguaiacol), and its derivatives. The addition of a methyl group at the C6 position may influence lipophilicity and steric interactions, potentially modulating the observed activities.

Executive Summary

Substituted phenolic compounds are a cornerstone of medicinal chemistry, recognized for a wide spectrum of biological activities. Derivatives of 4-bromo-2-methoxyphenol, a halogenated guaiacol, have emerged as a promising class of molecules with significant anticancer, antioxidant, and anti-inflammatory potential.[1][2] Mechanistic studies suggest that these effects are mediated through the induction of apoptosis, modulation of key inflammatory signaling pathways, and scavenging of reactive oxygen species.[2][3] This technical guide provides a consolidated overview of the existing research on 4-bromo-2-methoxyphenol derivatives, presenting quantitative data, detailed experimental protocols, and hypothesized mechanisms of action to serve as a foundational resource for evaluating this compound.

Potential Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of 4-bromo-2-methoxyphenol derivatives against various human cancer cell lines.[2] The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[2]

Quantitative Cytotoxicity Data

Due to the lack of direct data for this compound, the following table summarizes the cytotoxic activity of structurally related brominated and methoxylated phenolic compounds to provide a comparative context. A lower IC50 value indicates greater potency.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | 14.22 ± 1.25 (NO Production) | [3] |

| 4'-bromo-5,6,7-trimethoxyflavone | RAW 264.7 | 10.98 ± 6.25 (PGE2 Production) | [3] |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | GI50: 2.21 - 3.21 | [4] |

| Brominated Plastoquinone Analog (BrPQ5) | NCI-60 Panel | GI50: 1.55 - 4.41 | [4] |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [5] |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Induced apoptosis | [6] |

Hypothesized Mechanism of Action: Induction of Apoptosis

The anticancer effects of 4-bromo-2-methoxyphenol derivatives are strongly attributed to the induction of apoptosis.[2][7] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which triggers downstream signaling cascades involving the mitochondria and effector caspases.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Doxorubicin)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound and positive control in culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Experimental Protocol: Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these exposed PS residues. A viability dye like Propidium Iodide (PI) is used concurrently to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[8][9]

-

Reagents:

-

Treated and untreated cell populations

-

Annexin V-FITC/FLUOS staining kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells (e.g., 1 x 10^6) and treat with the test compound for the desired time.[8]

-

Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[8]

-

Resuspend the cell pellet in 100 µL of binding buffer.

-

Add 2 µL of Annexin V-FITC and 2 µL of PI solution.[8]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.[8]

-

Potential Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity through radical scavenging mechanisms.[1] The presence of electron-donating methoxy and methyl groups on the aromatic ring of this compound is expected to contribute to this potential.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of various phenolic compounds, benchmarked against common standards.

| Compound/Standard | Assay | IC50 / EC50 Value | Reference |

| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | DPPH | EC50: 10.46 ppm | [10] |

| BHT (Butylated Hydroxytoluene) | DPPH | IC50: 202.35 µg/mL | [10] |

| Trolox | DPPH | IC50: 3.77 µg/mL | [10] |

| Ascorbic Acid (Vitamin C) | DPPH | IC50: 5.00 - 8.4 µg/mL | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and rapid spectrophotometric assay for screening antioxidant activity.

-

Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, reducing it to DPPH-H. This causes a color change from deep violet to pale yellow, which is measured by the decrease in absorbance.[1][11]

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound stock solution (in methanol)

-

Positive control (e.g., Ascorbic acid, Trolox, BHT)

-

Methanol (spectrophotometric grade)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.[1]

-

In a 96-well microplate, add 100 µL of each dilution to the appropriate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1][11]

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[1]

-

Potential Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory properties by modulating key signaling pathways. Structurally similar compounds, such as 2-methoxy-4-vinylphenol, have been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways.[12][13]

Hypothesized Mechanism of Action: NF-κB and MAPK Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades like NF-κB and MAPK. This leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Phenolic compounds can intervene at multiple points in these pathways.[3][12]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, as an indicator of inflammatory response.

-

Principle: In LPS-stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration.

-

Reagents:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Dexamethasone)

-

Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.[1]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.[1]

-

Measure the absorbance at 540 nm.

-

Calculate the amount of nitrite by comparison with a sodium nitrite standard curve and determine the inhibitory effect of the compound.

-

General Experimental and Logic Workflow

The comprehensive evaluation of a novel compound like this compound follows a logical progression from initial screening to mechanistic studies.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The compiled evidence suggests promising anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on the synthesis and direct evaluation of this compound using the protocols outlined in this guide. Head-to-head comparisons with its parent compound, 4-bromo-2-methoxyphenol, would be crucial to elucidate the specific contribution of the C6-methyl group to its biological activity profile. Mechanistic studies, particularly focusing on apoptosis induction and modulation of the NF-κB/MAPK pathways, will be vital for its further development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-methoxyphenol | 7368-78-7 | FB33866 | Biosynth [biosynth.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 4-bromo-2-methoxy-6-methylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-bromo-2-methoxy-6-methylphenol, a substituted aromatic compound, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom, a nucleophilic hydroxyl group, and activating methoxy and methyl groups, provide multiple avenues for functionalization. This technical guide explores the core applications of this compound, providing an in-depth overview of its chemical properties, key synthetic transformations, and its burgeoning role in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Spectroscopic Data

This compound (CAS No: 86232-54-4) is a solid at room temperature with a molecular weight of 217.06 g/mol .[1] Its structure lends itself to facile analysis by standard spectroscopic methods.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 86232-54-4 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 66-69 °C | [2] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [2] |

Spectroscopic Data:

| Spectroscopy | Key Features |